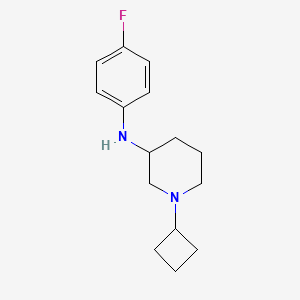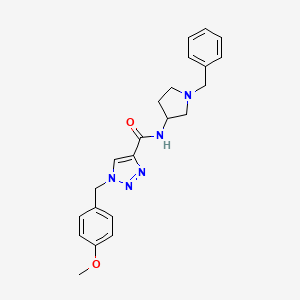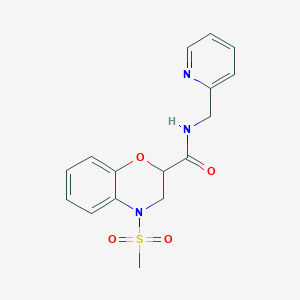![molecular formula C14H8Cl2N2O B6062241 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CDDO, is a synthetic triterpenoid compound that has attracted attention in scientific research due to its potential therapeutic properties. CDDO has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one exerts its therapeutic effects through multiple mechanisms of action, including the activation of the Nrf2 pathway, inhibition of NF-κB signaling, and modulation of the PI3K/Akt/mTOR pathway. The Nrf2 pathway is involved in the regulation of antioxidant and detoxification genes, while the NF-κB pathway is involved in the regulation of inflammatory genes. The PI3K/Akt/mTOR pathway is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, modulation of gene expression, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce the risk of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its stability, solubility, and availability. However, this compound also has some limitations, including its high cost, low bioavailability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of this compound's potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from betulinic acid, a natural triterpenoid found in various plant species. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, to produce the final compound.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, this compound has been shown to possess neuroprotective properties and improve cognitive function. In inflammatory conditions, this compound has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
7-chloro-3-(2-chlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-1-2-7-11(9)17-13-8-4-3-6-10(16)12(8)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSMVWCRWOZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
![2-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6062164.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B6062202.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)